molecular formula C7H6N6 B1280049 4-Amino-7-methylpyrazolo[5,1-c][1,2,4]triazine-3-carbonitrile CAS No. 63475-17-2

4-Amino-7-methylpyrazolo[5,1-c][1,2,4]triazine-3-carbonitrile

Cat. No.: B1280049
CAS No.: 63475-17-2
M. Wt: 174.16 g/mol
InChI Key: KWCJPTLFDNLZCF-UHFFFAOYSA-N
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Description

4-Amino-7-methylpyrazolo[5,1-c][1,2,4]triazine-3-carbonitrile is a heterocyclic compound with the molecular formula C7H6N6 It is known for its unique structure, which includes a pyrazolo[5,1-c][1,2,4]triazine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-7-methylpyrazolo[5,1-c][1,2,4]triazine-3-carbonitrile typically involves the cyclization of pyrazolylhydrazonocyanoacetate in the presence of glacial acetic acid. The reaction conditions include heating the reactants to facilitate the cyclization process . This method allows for the formation of the pyrazolo[5,1-c][1,2,4]triazine core, which is a key structural feature of the compound.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature and solvent choice, to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-Amino-7-methylpyrazolo[5,1-c][1,2,4]triazine-3-carbonitrile undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, but typically involve controlled temperatures and specific solvents to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives of the compound, while substitution reactions can introduce various functional groups into the pyrazolo[5,1-c][1,2,4]triazine core.

Scientific Research Applications

4-Amino-7-methylpyrazolo[5,1-c][1,2,4]triazine-3-carbonitrile has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-Amino-7-methylpyrazolo[5,1-c][1,2,4]triazine-3-carbonitrile involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor, binding to the active site of enzymes and preventing their normal function. This inhibition can disrupt various biological processes, making the compound useful in therapeutic applications.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 4-Amino-7-methylpyrazolo[5,1-c][1,2,4]triazine-3-carbonitrile include other pyrazolo[5,1-c][1,2,4]triazine derivatives, such as:

Uniqueness

What sets this compound apart from similar compounds is its specific substitution pattern and the presence of the amino and nitrile groups

Properties

IUPAC Name

4-amino-7-methylpyrazolo[5,1-c][1,2,4]triazine-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6N6/c1-4-2-6-11-10-5(3-8)7(9)13(6)12-4/h2H,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWCJPTLFDNLZCF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN2C(=C1)N=NC(=C2N)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6N6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

174.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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